6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine
Description
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-26-12-11-25-15-23-18-19(21-14-22-20(18)25)24-9-7-17(8-10-24)13-16-5-3-2-4-6-16/h2-6,14-15,17H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQMHXCMKCODLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Alkylation-Substitution
This approach involves initial alkylation at the N-9 position followed by nucleophilic substitution at C-6. A representative protocol involves reacting 6-chloro-9H-purine with 2-methoxyethyl chloride in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 60°C for 12 hours, yielding 9-(2-methoxyethyl)-6-chloro-9H-purine. Subsequent displacement of the chloro group at C-6 with 4-benzylpiperidine is achieved under refluxing toluene with potassium carbonate (K₂CO₃), affording the target compound in 68% yield after recrystallization from ethanol.
Key Advantages :
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High regioselectivity for N-9 alkylation due to the electron-withdrawing effect of the C-6 chloro group.
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Compatibility with diverse piperidine derivatives for C-6 substitution.
Limitations :
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Requires stringent anhydrous conditions to prevent hydrolysis of the chloro intermediate.
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Moderate yields (55–70%) due to competing side reactions at the N-7 position during alkylation.
Microwave-Assisted One-Pot Synthesis
Recent advances leverage microwave irradiation to accelerate reaction kinetics and improve yields. A 2024 study demonstrated a one-pot synthesis combining 6-chloropurine, 2-methoxyethyl bromide, and 4-benzylpiperidine in acetonitrile with triethylamine (Et₃N) as a base. Microwave heating at 150°C for 30 minutes produced the target compound in 82% yield, with purification via flash chromatography (SiO₂, ethyl acetate/hexane 1:3).
Mechanistic Insights :
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Microwave irradiation enhances nucleophilic substitution rates by promoting polar transition states.
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Reduced reaction time minimizes thermal degradation of the methoxyethyl group.
Comparative Data :
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 hours | 30 minutes |
| Yield | 68% | 82% |
| Purity (HPLC) | 95% | 98% |
Solid-Phase Synthesis for Scalability
Industrial-scale production employs solid-phase techniques to streamline purification. A patented method immobilizes 6-chloropurine on Wang resin via its N-9 position, followed by sequential treatment with 2-methoxyethyl mesylate and 4-benzylpiperidine. Cleavage from the resin using trifluoroacetic acid (TFA) yields the product with >99% purity after lyophilization.
Advantages :
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Eliminates intermediate isolation steps, reducing solvent waste.
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Ideal for parallel synthesis of purine analogs.
Challenges :
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High initial cost of functionalized resins.
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Limited applicability to electron-deficient purines due to resin compatibility issues.
Catalytic C–N Bond Formation
Transition metal-catalyzed cross-coupling has emerged as a versatile tool for C-6 functionalization. A palladium-catalyzed Buchwald-Hartwig amination of 9-(2-methoxyethyl)-6-bromo-9H-purine with 4-benzylpiperidine using Pd(OAc)₂/Xantphos ligand system in toluene at 110°C achieves 76% yield.
Optimization Highlights :
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Ligand selection critical for suppressing β-hydride elimination.
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Substituent effects: Electron-donating groups on piperidine enhance reaction rates.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using a ball mill represents an eco-friendly alternative. Grinding 6-chloropurine, 4-benzylpiperidine, and 2-methoxyethyl tosylate with K₂CO₃ at 35 Hz for 2 hours delivers the product in 65% yield, characterized by FT-IR and ¹H NMR.
Environmental Benefits :
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90% reduction in organic solvent use compared to traditional methods.
Analytical Characterization and Quality Control
Rigorous characterization ensures synthetic fidelity:
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Inhibition of Protein Arginine Methyltransferases (PRMTs)
Recent studies have identified LSM-6617 as a potent and selective dual inhibitor of PRMT4 and PRMT6. These enzymes play crucial roles in epigenetic regulation, impacting gene expression and cellular functions. The inhibition of PRMTs has been linked to various diseases, including cancer and neurodegenerative disorders.
- Mechanism of Action : LSM-6617 acts by mimicking arginine residues in the substrate binding channel of PRMTs, thus blocking their activity. This mechanism was elucidated through structure–activity relationship (SAR) studies that explored modifications to the compound's structure to enhance selectivity and potency .
Therapeutic Potential in Cancer Treatment
The inhibition of PRMTs by LSM-6617 has shown promise in preclinical models for cancer therapy. By modulating the methylation status of histones and non-histone proteins, the compound may influence tumor growth and survival pathways.
Neuropharmacological Applications
Given the role of PRMTs in neurodevelopmental processes, LSM-6617 may also have applications in treating neurological disorders. The modulation of methylation patterns could potentially restore normal cellular functions disrupted in conditions such as schizophrenia or autism spectrum disorders.
Case Studies
- Dual Inhibitor Discovery : A study focused on the design and synthesis of LSM-6617 revealed its effectiveness as a dual inhibitor through extensive SAR analysis. The compound was found to selectively inhibit PRMT4/6 while sparing other related enzymes, making it a valuable tool for dissecting the biological roles of these methyltransferases .
- Cancer Cell Line Studies : In vitro studies demonstrated that LSM-6617 reduced proliferation in various cancer cell lines by targeting PRMT-mediated pathways. These findings suggest that further development could lead to novel cancer therapies based on this compound .
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogues at Position 6 (Piperidine/Piperazine Derivatives)
Piperidine and piperazine substituents at position 6 are common in purine derivatives due to their ability to modulate receptor affinity and pharmacokinetics.
Key Observations :
Structural Analogues at Position 9 (Alkyl/Alkoxy Substituents)
Substituents at position 9 influence solubility, metabolic stability, and cellular uptake.
Key Observations :
- Methoxyethyl vs. Cyclic Ethers : The 2-methoxyethyl group in the user compound likely offers better solubility than tetrahydropyran (39e) while maintaining moderate lipophilicity.
- Comparison to Alkyl Chains : Unlike sec-butyl (PP17), the methoxyethyl group reduces cytotoxicity risks associated with highly hydrophobic chains.
Biological Activity
The compound 6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 336.43 g/mol
This compound features a purine core substituted with a benzylpiperidine moiety and a methoxyethyl group, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, it has been studied for its role as an antagonist at cannabinoid receptors, particularly the CB1 receptor.
Key Mechanisms:
- Cannabinoid Receptor Modulation : Research indicates that derivatives of purines can act as inverse agonists at the CB1 receptor, which is implicated in various physiological processes including appetite regulation and pain sensation .
- Enzyme Inhibition : The compound may also exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies. Below is a summary of its notable activities:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Obesity Management :
- Anticancer Research :
- Neuroprotection in Neurodegenerative Models :
Q & A
Basic Question: What are the standard synthetic protocols for purine derivatives with substituted piperidine and alkoxyethyl groups?
Answer:
The synthesis of purine derivatives like 6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine typically involves nucleophilic substitution at the 6-position of the purine core. For example, alkylation or coupling reactions using piperidine derivatives (e.g., 4-benzylpiperidine) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or toluene. The 9-position modification often employs alkoxyethyl halides (e.g., 2-methoxyethyl chloride) via N-alkylation . Key steps include:
- Purification : Column chromatography (e.g., EtOAc/hexane gradients) .
- Characterization : H NMR, C NMR, and mass spectrometry (MS) for structural confirmation .
Advanced Question: How do substituent electronic effects influence synthetic yields in 6-piperidinylpurine derivatives?
Answer:
Substituent electronic properties significantly impact reaction yields. For instance, electron-withdrawing groups (e.g., trifluoroacetyl in compound 30 ) reduce nucleophilicity at the piperazine nitrogen, leading to lower yields (21%) compared to electron-donating groups (e.g., pentanoyl in 31 , 61% yield). Steric hindrance from bulky substituents (e.g., 3-methoxypropanoyl in 32 ) further reduces yields (9%) . Methodological Recommendations :
- Optimize reaction time and temperature for sterically hindered substrates.
- Use activating agents (e.g., Pd catalysts) for coupling reactions with arylboronic acids .
Basic Question: What analytical techniques are critical for confirming the structure of 6-(4-benzylpiperidin-1-yl)-9H-purine derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, methoxyethyl protons at δ 3.4–3.6 ppm). C NMR confirms carbonyl and quaternary carbons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks).
- HPLC : Purity assessment (>95% purity criteria) .
Advanced Question: How can researchers resolve contradictions in biological activity data for structurally similar purine analogs?
Answer:
Contradictions often arise from differences in assay conditions or substituent effects. For example:
- Case Study : Compound 29 (4-acetylpiperazine) may show higher phosphodiesterase inhibition than 34 (3-(methylsulfonyl)propanoyl) due to enhanced hydrogen bonding.
- Methodology :
- Use orthogonal assays (e.g., enzyme inhibition + cellular uptake studies).
- Perform molecular docking to compare binding modes .
- Validate with dose-response curves (IC₅₀ comparisons) .
Basic Question: What are the recommended storage conditions for alkoxyethyl-substituted purines to ensure stability?
Answer:
- Temperature : Store at –20°C in inert atmospheres (argon/nitrogen).
- Light Sensitivity : Protect from UV light using amber vials.
- Solubility : Dissolve in DMSO (for biological assays) or dichloromethane (for synthetic steps) .
Advanced Question: How can researchers optimize regioselectivity in N-alkylation reactions of purine scaffolds?
Answer:
Regioselectivity at the 9-position is influenced by:
- Base Strength : Strong bases (e.g., NaH) favor N9-alkylation over N7.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.
- Substrate Pre-activation : Pre-treatment with TMSCl improves leaving-group displacement .
Basic Question: What in vitro assays are suitable for preliminary evaluation of purine derivatives' biological activity?
Answer:
- Enzyme Inhibition : Phosphodiesterase (PDE) assays using fluorescent substrates (e.g., cAMP/cGMP analogs) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
- Receptor Binding : Radioligand displacement assays for GPCR targets .
Advanced Question: How can computational methods guide the design of 6-piperidinylpurine derivatives with enhanced target affinity?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., adenosine A₂A receptor).
- QSAR Models : Correlate substituent hydrophobicity (ClogP) with activity .
- Free Energy Perturbation (FEP) : Predict binding energy changes upon substituent modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
